N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a 3-methylbenzyl group at position 5, linked to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The structural complexity arises from the fusion of aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13-5-4-6-14(9-13)10-15-11-21-20(26-15)22-19(23)18-12-24-16-7-2-3-8-17(16)25-18/h2-9,11,18H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYBWBZSQDACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a benzodioxine structure, which are known for their biological activity. The molecular formula is , and it possesses a unique combination of functional groups that contribute to its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For example, studies have demonstrated that related thiazole derivatives can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division and proliferation .
Key Findings:
- Cytotoxicity: Compounds with thiazole moieties have shown low lethal concentrations (LC50) in neuroblastoma and glioblastoma cell lines, indicating high potency against resistant cancer types .
- Mechanism of Action: The mechanism typically involves the inhibition of tubulin polymerization and induction of G2/M phase arrest in the cell cycle .
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes and disrupt cellular functions.
Research Insights:
- Studies have reported that derivatives of thiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to cell death.
Case Studies
-
Anticancer Efficacy in Glioblastoma:
A study evaluated the efficacy of a similar compound in glioblastoma models, revealing that it significantly reduced tumor growth in vivo. The compound demonstrated enhanced brain uptake due to its hydrophobic nature, which is critical for treating brain tumors . -
Antimicrobial Testing:
In vitro assays showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. The structure-activity relationship indicated that modifications to the thiazole ring could enhance antimicrobial potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase through tubulin disruption.
- Apoptosis Induction: Triggers apoptotic pathways leading to programmed cell death in cancer cells.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Thiazole and Benzodioxine Motifs
The compound shares structural homology with several derivatives reported in recent studies:
2.2 Functional Group Variations and Impact on Activity
Thiazole Modifications :
- The 3-methylbenzyl substitution on the thiazole ring is conserved in multiple analogs, suggesting its role in hydrophobic interactions or target binding .
- Replacement of benzodioxine with triazole (as in ) enhances anticancer activity, likely due to improved solubility or hydrogen-bonding capacity .
- Benzodioxine vs. Furan/Oxadiazole: The benzodioxine carboxamide in the target compound may enhance metabolic stability compared to furan derivatives (e.g., compound 7b in ) .
2.3 Pharmacological Context
- Anticancer Potential: Thiazole derivatives bearing 3-methylbenzyl groups (e.g., ) show selective cytotoxicity against lung and colon cancer lines, suggesting the target compound may share similar mechanisms . Benzodioxine-containing compounds (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems .
Therapeutic Applications :
- While the target compound’s exact application is unclear, structurally related benzodioxine derivatives are patented for antiparasitic (e.g., heartworm treatment in ) and anti-inflammatory uses (e.g., glucocorticoid receptor agonists in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
